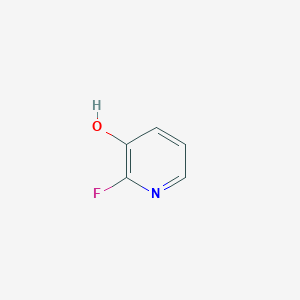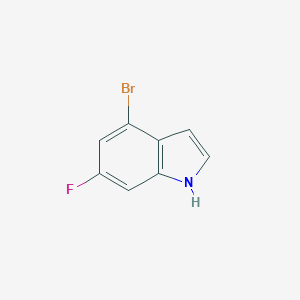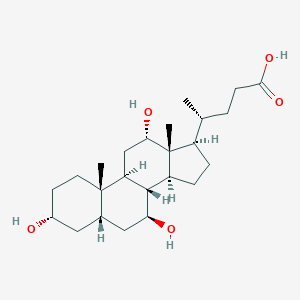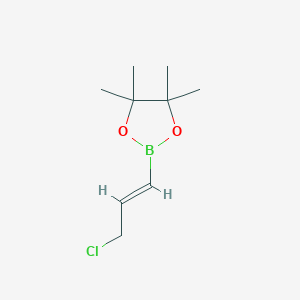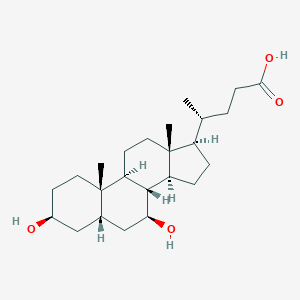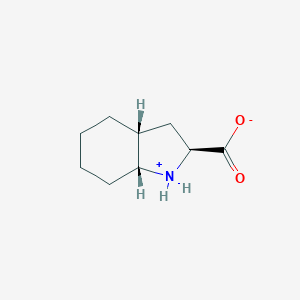
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C9H15NO2 . It is an off-white solid . The compound is also known as “(2S,3aR,7aR)-Octahydro-indole-2-carboxylic acid hydrochloride” with the CAS Number: 169061-41-0 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.
Physical And Chemical Properties Analysis
“this compound” is an off-white solid . Its molecular weight is 169.22 . More detailed physical and chemical properties might be available in specialized chemical databases or literature.
Aplicaciones Científicas De Investigación
1. Indole Synthesis and Classification
The compound is involved in the broader context of indole synthesis, a field that has captured the interest of organic chemists due to the biological significance and complexity of indoles. The classification and synthesis strategies are detailed, providing insights into the methods and principles underlying indole construction, a category to which (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid belongs (Taber & Tirunahari, 2011).
2. Biocatalyst Inhibition by Carboxylic Acids
The compound is related to carboxylic acids, which are known to have inhibitory effects on microbes used in fermentative production, like Escherichia coli and Saccharomyces cerevisiae. This understanding is crucial for developing metabolic engineering strategies to enhance the robustness of these microorganisms (Jarboe, Royce & Liu, 2013).
3. Extraction and Purification Processes
The role of carboxylic acids, including the compound , in extraction and purification processes has been studied. The efficiency and environmental impact of using organic compounds and supercritical fluids for the separation of carboxylic acids from aqueous solutions are highlighted, emphasizing the importance of such methods in industrial applications (Djas & Henczka, 2018).
4. Bacterial Catabolism of Indole-3-acetic acid
Research has delved into the bacterial catabolism of compounds structurally similar to this compound, such as Indole-3-acetic acid (IAA). Understanding how bacteria catabolize or assimilate IAA offers insights into the interactions and potential applications of indole-related compounds in various environments, including medical and agricultural fields (Laird, Flores & Leveau, 2020).
5. Biomass-Derived Levulinic Acid in Drug Synthesis
The versatility of carboxylic acids in drug synthesis is evident from the use of biomass-derived Levulinic Acid (LEV), which shares functional groups with the compound . The review highlights the potential of such carboxylic acids in reducing drug synthesis costs and contributing to cleaner reactions, demonstrating the significance of these compounds in the field of medicine (Zhang et al., 2021).
Propiedades
IUPAC Name |
(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-PRJMDXOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

